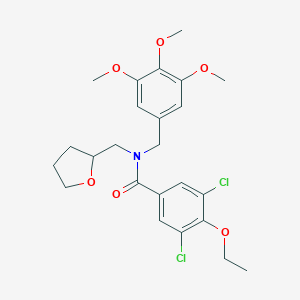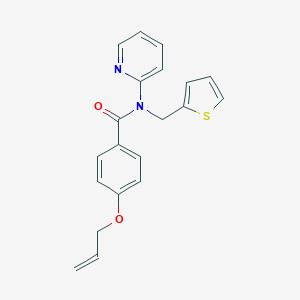![molecular formula C11H11Br2NO4S B257419 1-[(2,5-Dibromophenyl)sulfonyl]proline](/img/structure/B257419.png)
1-[(2,5-Dibromophenyl)sulfonyl]proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-Dibromophenyl)sulfonyl]proline, also known as DBSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBSP is a proline derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of 1-[(2,5-Dibromophenyl)sulfonyl]proline is not yet fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. Specifically, 1-[(2,5-Dibromophenyl)sulfonyl]proline has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and cell growth. By inhibiting the activity of COX-2, 1-[(2,5-Dibromophenyl)sulfonyl]proline may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects
In addition to its potential as a cancer treatment, 1-[(2,5-Dibromophenyl)sulfonyl]proline has been found to have a range of other biochemical and physiological effects. For example, 1-[(2,5-Dibromophenyl)sulfonyl]proline has been found to inhibit the activity of the enzyme matrix metalloproteinase-9 (MMP-9), which is involved in the breakdown of extracellular matrix proteins. This may make 1-[(2,5-Dibromophenyl)sulfonyl]proline a potential treatment for diseases such as arthritis, where MMP-9 is overactive. 1-[(2,5-Dibromophenyl)sulfonyl]proline has also been found to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(2,5-Dibromophenyl)sulfonyl]proline in lab experiments is that it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. Additionally, 1-[(2,5-Dibromophenyl)sulfonyl]proline has been found to be stable under a range of conditions, which may make it easier to work with in the lab. However, one limitation of using 1-[(2,5-Dibromophenyl)sulfonyl]proline in lab experiments is that its mechanism of action is not yet fully understood, which may make it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are many potential future directions for research on 1-[(2,5-Dibromophenyl)sulfonyl]proline. One area of research that is likely to be of interest is the development of new cancer therapies based on 1-[(2,5-Dibromophenyl)sulfonyl]proline. Researchers may also investigate the use of 1-[(2,5-Dibromophenyl)sulfonyl]proline as a treatment for other diseases, such as arthritis or neurodegenerative diseases. Additionally, further research may be needed to fully understand the mechanism of action of 1-[(2,5-Dibromophenyl)sulfonyl]proline and to identify new pathways that it may target.
Métodos De Síntesis
1-[(2,5-Dibromophenyl)sulfonyl]proline can be synthesized using a variety of methods, including the reaction of proline with 2,5-dibromobenzene sulfonyl chloride in the presence of a base. This method has been found to be effective in producing high yields of 1-[(2,5-Dibromophenyl)sulfonyl]proline with good purity. Other methods for synthesizing 1-[(2,5-Dibromophenyl)sulfonyl]proline include the reaction of proline with 2,5-dibromobenzenesulfonyl azide and the reaction of proline with 2,5-dibromobenzenesulfonyl fluoride.
Aplicaciones Científicas De Investigación
1-[(2,5-Dibromophenyl)sulfonyl]proline has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 1-[(2,5-Dibromophenyl)sulfonyl]proline has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Other areas of research where 1-[(2,5-Dibromophenyl)sulfonyl]proline has shown promise include its potential use as an anti-inflammatory agent, as well as its potential as a treatment for neurodegenerative diseases.
Propiedades
Nombre del producto |
1-[(2,5-Dibromophenyl)sulfonyl]proline |
|---|---|
Fórmula molecular |
C11H11Br2NO4S |
Peso molecular |
413.08 g/mol |
Nombre IUPAC |
1-(2,5-dibromophenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11Br2NO4S/c12-7-3-4-8(13)10(6-7)19(17,18)14-5-1-2-9(14)11(15)16/h3-4,6,9H,1-2,5H2,(H,15,16) |
Clave InChI |
VACHCVAPPILYEF-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br)C(=O)O |
SMILES canónico |
C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(3-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257343.png)
![2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257344.png)

![6-(3,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257347.png)
![5-bromo-2-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B257352.png)


![Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257357.png)

![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B257360.png)
